

Application Notes & Protocols: In Vivo Xenograft Model for Efficacy Testing of T900607

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Compound of Interest		
Compound Name:	T900607	
Cat. No.:	B10776266	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **T900607** is a novel tubulin-active agent that disrupts microtubule polymerization, a mechanism crucial for cell division.[1] This compound has been investigated in clinical trials for solid tumors, including gastric and liver cancers.[2] Preclinical evaluation of such compounds heavily relies on in vivo xenograft models to determine anti-tumor efficacy and tolerability. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are a foundational tool for these studies.[3][4]

This document provides a detailed protocol for evaluating the efficacy of **T900607** in a subcutaneous xenograft model using the AGS human gastric adenocarcinoma cell line.[3] AGS is a widely used cell line for establishing gastric cancer xenografts.[4] The protocols outlined below cover cell culture, animal handling, tumor implantation, treatment administration, and endpoint analysis, providing a comprehensive guide for researchers.

Data Presentation

Quantitative data from in vivo efficacy studies should be meticulously recorded. The following tables provide a template for presenting typical results from a xenograft study evaluating **T900607**.

Table 1: Tumor Growth Inhibition (TGI) This table summarizes the primary efficacy endpoint, showing the effect of **T900607** on the growth of AGS tumors.



Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume at Day 21 (mm³)	Standard Deviation (mm³)	Tumor Growth Inhibition (%)
Vehicle Control	N/A	Q3D x 5	1540	210	0%
T900607	10	Q3D x 5	985	155	36%
T900607	30	Q3D x 5	525	98	66%
T900607	60	Q3D x 5	290	75	81%

Table 2: Animal Body Weight Monitoring Monitoring body weight is a key indicator of treatment-related toxicity. Significant weight loss (e.g., >15-20%) can indicate adverse effects.

Treatment Group	Dose (mg/kg)	Mean Body Weight at Day 0 (g)	Mean Body Weight at Day 21 (g)	Mean % Body Weight Change
Vehicle Control	N/A	22.5	24.1	+7.1%
T900607	10	22.3	23.5	+5.4%
T900607	30	22.6	23.1	+2.2%
T900607	60	22.4	21.5	-4.0%

Experimental Protocols

This section details the methodology for an in vivo xenograft study to assess the anti-tumor activity of **T900607**.

Cell Culture and Preparation

• Cell Line: Use the AGS human gastric adenocarcinoma cell line.



- Culture Medium: Culture AGS cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]
- Cell Harvest: Harvest cells during the logarithmic growth phase using trypsin-EDTA.
 Neutralize trypsin with complete medium, centrifuge the cells, and wash twice with sterile, serum-free medium or Phosphate-Buffered Saline (PBS).
- Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be greater than 90%.
- Final Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix to a final concentration of 5 x 10⁷ cells/mL.[5] Keep the cell suspension on ice until injection.

Animal Model and Tumor Implantation

- Animal Model: Use female athymic nude mice (e.g., NU/NU), 6-8 weeks old.[3] These mice are T-cell deficient, which prevents the rejection of human tumor cells.[4]
- Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.
- Implantation:
 - Anesthetize the mouse.
 - o Inject 100 μL of the prepared cell suspension (containing 5 x 10^6 AGS cells) subcutaneously into the right flank of each mouse.[5]
- Tumor Monitoring:
 - Begin monitoring tumor growth 3-4 days after implantation.
 - Use digital calipers to measure the length (L) and width (W) of the tumors 2-3 times per week.
 - Calculate tumor volume using the formula: Volume = (L x W²) / 2.[5]



Study Initiation and Treatment

- Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
- Treatment Groups:
 - Group 1: Vehicle Control (e.g., PBS or other appropriate vehicle).
 - Group 2: T900607 (Low Dose).
 - Group 3: T900607 (Mid Dose).
 - Group 4: T900607 (High Dose).
- Drug Preparation: Prepare T900607 in the appropriate vehicle on each day of dosing.
- Administration: Administer the vehicle or T900607 solution via intravenous (IV) or intraperitoneal (IP) injection according to the planned dosing schedule (e.g., every 3 days for 5 cycles).

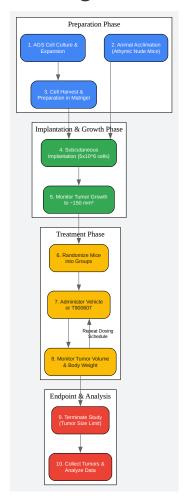
Monitoring and Endpoints

- Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
- Body Weight: Record the body weight of each animal on the same schedule as tumor measurements to assess toxicity.[5]
- Clinical Observations: Monitor mice daily for any signs of distress, such as changes in posture, activity, or grooming.
- Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[5] Euthanize animals according to institutional guidelines.
- Tissue Collection: At the end of the study, euthanize the mice, and dissect the tumors. Measure the final tumor weight. Tissues may be preserved for further analysis (e.g.,



histology, biomarker analysis).

Visualizations: Workflows and Mechanisms Experimental Workflow Diagram

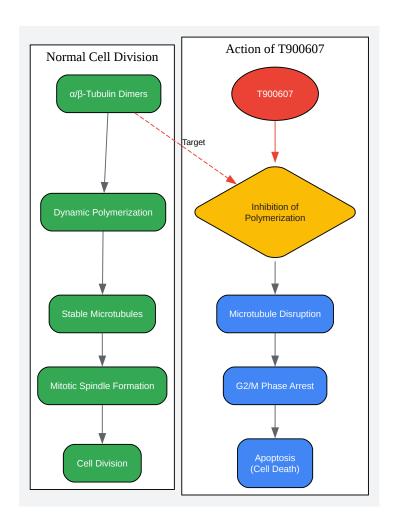


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Caption: Workflow for an in vivo xenograft efficacy study.

Mechanism of Action: Tubulin Polymerization Inhibition





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Caption: **T900607** inhibits tubulin polymerization, leading to cell cycle arrest.

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